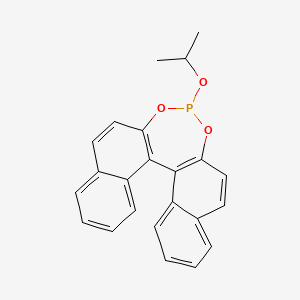

(R)-Binaphthylisopropylphosphite

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H19O3P |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

13-propan-2-yloxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |

InChI |

InChI=1S/C23H19O3P/c1-15(2)24-27-25-20-13-11-16-7-3-5-9-18(16)22(20)23-19-10-6-4-8-17(19)12-14-21(23)26-27/h3-15H,1-2H3 |

InChI Key |

OOIXIALNQUCJJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-Binaphthylisopropylphosphite

This guide provides a comprehensive protocol for the synthesis of (R)-Binaphthylisopropylphosphite, a chiral phosphite ligand derived from (R)-1,1'-bi-2-naphthol ((R)-BINOL). This class of ligands is pivotal in asymmetric catalysis, finding applications in a variety of enantioselective transformations. The following sections detail the synthetic pathway, experimental procedures, and relevant data for researchers and professionals in chemical and pharmaceutical development.

Introduction

Chiral phosphite ligands derived from axially chiral backbones like BINOL are instrumental in modern asymmetric catalysis. Their modular synthesis allows for fine-tuning of steric and electronic properties, which in turn influences the stereochemical outcome of catalytic reactions. This compound is a specific example of such a ligand, where the binaphthyl moiety provides a well-defined chiral environment, and the isopropyl group influences the ligand's steric bulk and electronic nature.

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step, one-pot procedure. The first step involves the reaction of (R)-BINOL with phosphorus trichloride (PCl₃) to form the reactive intermediate, (R)-1,1'-binaphthyl-2,2'-diyl phosphorochloridite. This intermediate is then treated in situ with isopropanol in the presence of a base, such as triethylamine, to yield the final product. The base is crucial for scavenging the hydrogen chloride (HCl) generated during the reaction.

Spectroscopic Characterization of (R)-Binaphthylisopropylphosphite: A Technical Guide

Introduction

(R)-Binaphthylisopropylphosphite belongs to a class of chiral phosphite ligands derived from (R)-(+)-1,1'-Bi(2-naphthol) (BINOL). These ligands are of significant interest in asymmetric catalysis due to their unique stereochemical properties and their ability to induce high enantioselectivity in a variety of chemical transformations. The binaphthyl backbone provides a rigid and well-defined chiral environment, which is crucial for effective stereochemical control. Accurate spectroscopic characterization is paramount for confirming the structure, purity, and stability of these important catalytic ligands. This guide outlines the expected spectroscopic features and general experimental methodologies for the characterization of this compound and related compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds, such as other BINOL-derived phosphites and phosphoramidites.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthyl-H | 7.0 - 8.0 | m | - |

| O-CH(CH₃)₂ | 4.0 - 5.0 | sept | ~6-7 |

| O-CH(CH ₃)₂ | 1.0 - 1.5 | d | ~6-7 |

Note: The exact chemical shifts of the naphthyl protons can be complex due to the intricate coupling patterns and the chiral environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthyl-C (aromatic) | 110 - 150 |

| O-C H(CH₃)₂ | 65 - 75 |

| O-CH(C H₃)₂ | 20 - 25 |

Table 3: Predicted ³¹P NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| P | 130 - 150 |

Note: The chemical shift in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom.

Table 4: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| P-O-C stretch | 1000 - 1050 | Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 389.13 |

| [M+Na]⁺ | 411.11 |

Note: The exact mass is calculated for the molecular formula C₂₃H₂₁O₃P.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of chiral binaphthyl phosphite ligands.

Synthesis of this compound

A common method for the synthesis of such phosphites involves the reaction of (R)-BINOL with phosphorus trichloride to form the corresponding phosphorochloridite, followed by reaction with isopropanol in the presence of a base.

Materials:

-

(R)-(+)-1,1'-Bi(2-naphthol) (BINOL)

-

Phosphorus trichloride (PCl₃)

-

Isopropanol

-

Triethylamine (or another suitable base)

-

Anhydrous toluene (or another suitable solvent)

Procedure:

-

A solution of (R)-BINOL in anhydrous toluene is cooled in an ice bath.

-

Phosphorus trichloride is added dropwise to the solution, followed by the dropwise addition of triethylamine.

-

The reaction mixture is stirred at room temperature until the formation of the phosphorochloridite is complete (monitored by ³¹P NMR).

-

In a separate flask, a solution of isopropanol and triethylamine in anhydrous toluene is prepared and cooled.

-

The freshly prepared phosphorochloridite solution is then added dropwise to the isopropanol solution.

-

The reaction is stirred until completion.

-

The resulting mixture is filtered to remove the triethylamine hydrochloride salt.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Data Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are acquired. For ¹H NMR, typically 16-32 scans are sufficient. For ¹³C and ³¹P NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.

-

Data Acquisition: The analysis is performed in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic pathway for this compound.

Caption: General workflow for spectroscopic characterization.

electronic and steric properties of BINOL-derived phosphites

An In-Depth Technical Guide to the Electronic and Steric Properties of BINOL-Derived Phosphites

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Axially chiral 1,1'-bi-2-naphthol (BINOL) is a cornerstone of asymmetric catalysis, serving as a privileged scaffold for a vast array of chiral ligands. Among these, BINOL-derived phosphites have emerged as a versatile and highly tunable class of ligands for enantioselective transition-metal catalysis. Their efficacy stems from a unique combination of steric and electronic properties, which can be systematically modified to optimize catalyst performance for specific transformations.

This technical guide provides a comprehensive overview of the key electronic and steric parameters of BINOL-derived phosphites. It details the methodologies used to quantify these properties, presents available quantitative data, and offers insights into how these characteristics are modulated to achieve high levels of stereocontrol.

Synthesis and Structural Diversity

The modular nature of BINOL-derived phosphites allows for the creation of extensive ligand libraries. The general synthesis involves the reaction of an activated BINOL derivative with a phosphorus(III) electrophile, such as phosphorus trichloride (PCl₃), in the presence of a base to quench the HCl byproduct. Subsequent reaction with alcohols or amines allows for the introduction of diverse substituents on the phosphorus atom. Furthermore, the BINOL backbone itself can be modified, most commonly at the 3,3'-positions, to alter the steric environment of the catalytic pocket.

Stability and Handling of Chiral Phosphite Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral phosphite ligands have emerged as a powerful class of ancillary ligands in asymmetric catalysis, enabling high enantioselectivities in a variety of important chemical transformations. Their facile synthesis and the tunability of their steric and electronic properties have made them indispensable tools in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. However, the trivalent nature of the phosphorus atom in phosphites renders them susceptible to degradation, primarily through hydrolysis and oxidation. This technical guide provides an in-depth overview of the stability of chiral phosphite ligands, precautions for their handling and storage, and methods for assessing their purity.

Understanding the Instability of Chiral Phosphite Ligands

The primary degradation pathways for chiral phosphite ligands are hydrolysis and oxidation, which convert the desired trivalent phosphite into pentavalent phosphorus species. These degradation products, such as phosphonates and phosphates, typically have different coordination properties and can negatively impact the activity, selectivity, and reproducibility of a catalytic reaction.

Hydrolysis

Phosphite ligands can react with water to form a phosphonate and an alcohol. This reaction can be autocatalyzed by the acidic phosphonate product, leading to an accelerated decomposition rate over time. The general mechanism for the hydrolysis of a phosphite ligand is depicted below.

Diagram: Hydrolytic Degradation of a Phosphite Ligand

Caption: General pathway for the hydrolytic degradation of a phosphite ligand.

The rate of hydrolysis is highly dependent on the steric and electronic properties of the substituents on the phosphite ligand. Electron-withdrawing groups can make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. Conversely, bulky substituents, particularly in the ortho-position of aryl groups, can sterically hinder the approach of water, significantly enhancing the hydrolytic stability of the ligand.[1]

Oxidation

In the presence of oxygen, phosphite ligands can be oxidized to the corresponding phosphates. This process is often initiated by radical species and can be accelerated by light and heat. The resulting phosphate is generally a poor ligand for the transition metals used in catalysis.

Diagram: Oxidative Degradation of a Phosphite Ligand

Caption: General pathway for the oxidative degradation of a phosphite ligand.

Similar to hydrolysis, the steric bulk of the ligand can influence the rate of oxidation. While phosphites are generally considered less sensitive to air than phosphines, proper inert atmosphere techniques are still crucial for their long-term storage and use.

Quantitative Stability Data

The stability of phosphite ligands can be quantified by determining their half-lives under specific conditions. The following table summarizes the hydrolytic stability of a series of benzopinacol-derived phosphite ligands, highlighting the significant impact of ortho-substituents.

Table 1: Hydrolytic Stability of Benzopinacolphosphite Ligands

| Ligand | Substituent | Half-life at 25°C (h) | Half-life at 90°C (h) |

| 2a | H | 12.0 | 0.4 |

| 2e | 2-Ph | 115.0 | 4.8 |

| 2f | 2-tBu | 728.0 | 90.5 |

| 2h | 2-Naphthyl | 134.0 | 5.2 |

| 2k | 2,6-di-Me | 144.0 | 5.8 |

| 2l | 2,4,6-tri-tBu | > 2000 | > 2000 |

Data sourced from Franke, R., et al. (2016). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. Catalysts, 6(10), 159.[1]

Handling and Storage Precautions

Due to their sensitivity to air and moisture, chiral phosphite ligands require careful handling and storage to maintain their integrity. The following are best practices for working with these compounds:

-

Inert Atmosphere: All manipulations of chiral phosphite ligands, both in solid form and in solution, should be performed under an inert atmosphere of nitrogen or argon. This can be achieved using a glovebox or Schlenk line techniques.

-

Dry Glassware: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and cooling under a stream of inert gas.

-

Anhydrous Solvents: Solvents should be freshly dried and degassed before use. Commercial anhydrous solvents packaged under an inert atmosphere are recommended.

-

Storage: Chiral phosphite ligands should be stored in a cool, dark place under an inert atmosphere. For long-term storage, refrigeration or freezing in a sealed container inside a glovebox is advisable. Specific temperature recommendations may be available on the supplier's safety data sheet (SDS).

-

Purging: Before use, containers of phosphite ligands should be purged with an inert gas to remove any air that may have entered.

Diagram: Workflow for Handling Air-Sensitive Chiral Phosphite Ligands

Caption: Recommended workflow for handling chiral phosphite ligands.

Experimental Protocols for Stability Assessment

The stability of chiral phosphite ligands can be monitored using various analytical techniques, with ³¹P NMR spectroscopy being the most direct and informative method.

Protocol for Monitoring Hydrolysis by ³¹P NMR

This protocol is adapted from the study by Franke et al. (2016).[1]

-

Sample Preparation:

-

In a glovebox, prepare a stock solution of the phosphite ligand in a dry, deuterated solvent (e.g., 1,4-dioxane-d₈) of known concentration (e.g., 0.05 M).

-

Add a known excess of deoxygenated water (e.g., 100 equivalents) to the stock solution.

-

Transfer the solution to an NMR tube and seal it with a cap and paraffin film.

-

-

NMR Analysis:

-

Acquire an initial ³¹P NMR spectrum (t=0).

-

Monitor the reaction over time by acquiring subsequent ³¹P NMR spectra at regular intervals. The frequency of data acquisition will depend on the expected rate of hydrolysis.

-

Integrate the signals corresponding to the starting phosphite ligand and the resulting phosphonate product.

-

-

Data Analysis:

-

Plot the concentration of the phosphite ligand as a function of time.

-

Assuming pseudo-first-order kinetics (due to the large excess of water), determine the rate constant (k) from the slope of the plot of ln([Phosphite]) versus time.

-

Calculate the half-life (t₁/₂) of the ligand using the equation: t₁/₂ = ln(2)/k.

-

Protocol for Monitoring Oxidation by ³¹P NMR

-

Sample Preparation:

-

In a glovebox, prepare a solution of the phosphite ligand in a dry, deuterated solvent of known concentration.

-

Transfer the solution to an NMR tube.

-

-

Exposure to Air:

-

Remove the NMR tube from the glovebox and expose it to air for a defined period. Alternatively, for a more controlled experiment, a slow stream of air can be bubbled through the solution.

-

-

NMR Analysis:

-

Acquire ³¹P NMR spectra at regular intervals to monitor the disappearance of the phosphite signal and the appearance of the corresponding phosphate signal.

-

-

Data Analysis:

-

Similar to the hydrolysis study, the rate of oxidation can be determined by plotting the change in concentration of the phosphite ligand over time.

-

Application in Catalysis: Visualizing the Role of Phosphite Ligands

The stability of the phosphite ligand is crucial for maintaining the integrity of the active catalyst in a catalytic cycle. The following diagrams illustrate the involvement of a generic chiral phosphite ligand (P*) in two common asymmetric reactions.

Diagram: Simplified Catalytic Cycle for Rh-Catalyzed Asymmetric Hydroformylation

Caption: Key intermediates in the Rh-catalyzed hydroformylation cycle with a chiral phosphite ligand.

Diagram: Simplified Catalytic Cycle for Ru-Catalyzed Asymmetric Hydrogenation of a Ketone

References

A Deep Dive into Asymmetric Catalysis with Phosphite Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and life sciences industries. Asymmetric catalysis, a process that favors the formation of one enantiomer over another, has emerged as a powerful tool in this endeavor. Among the diverse array of chiral ligands that enable this selectivity, phosphites have carved out a significant niche. Their unique electronic properties, modular nature, and accessibility have made them indispensable in a variety of catalytic transformations. This in-depth technical guide explores the fundamental principles of asymmetric catalysis employing phosphite ligands, offering a comprehensive overview of their synthesis, application, and the mechanistic intricacies that govern their remarkable stereochemical control.

Core Principles of Phosphite Ligands in Asymmetric Catalysis

Phosphite ligands, characterized by a trivalent phosphorus atom bonded to three oxygen atoms, possess a distinct electronic profile that sets them apart from their more traditional phosphine counterparts. They are generally considered weak σ-donors and strong π-acceptors.[1] This electronic character allows them to form stable complexes with transition metals while also influencing the reactivity of the metallic center, a crucial aspect for catalytic turnover.

The advantages of employing phosphite ligands in asymmetric catalysis are manifold:[1][2]

-

Ease of Synthesis and Modular Design: Phosphite ligands are typically synthesized from the corresponding alcohols and a phosphorus source (e.g., PCl3), making them readily accessible.[2] This synthetic simplicity allows for the creation of a wide variety of ligands with tunable steric and electronic properties by simply varying the alcohol precursor. This modularity is a key advantage in the optimization of catalytic systems for specific transformations.

-

Air and Moisture Stability: Compared to many phosphine ligands, phosphites often exhibit greater stability towards air and moisture, simplifying their handling and storage.[1]

-

Versatility in Catalytic Applications: Phosphite ligands have demonstrated exceptional performance in a broad spectrum of asymmetric reactions, including hydrogenation, hydroformylation, allylic substitution, and conjugate addition reactions.[2]

Key Applications and Performance Data

The efficacy of phosphite ligands is best illustrated through their successful application in various metal-catalyzed asymmetric reactions. The following sections detail their use in some of the most significant transformations, with a focus on quantitative performance data.

Asymmetric Hydrogenation

Asymmetric hydrogenation, the addition of hydrogen across a double bond to create a chiral center, is a flagship application for phosphite ligands. Rhodium and Iridium are the metals of choice for these transformations.

| Ligand Type | Substrate | Metal | Enantiomeric Excess (ee) (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Monodentate Phosphite | Methyl (Z)-α-acetamidocinnamate | Rh | Up to 99 | High | >1000 | [3] |

| Bidentate Phosphite (e.g., BINAP(O)₂) | Dimethyl itaconate | Rh | >98 | High | Not Reported | [2] |

| Phosphine-Phosphite | Dehydroamino acid derivatives | Rh | Up to 99 | High | Not Reported | [4] |

| Phosphite-Phosphoramidite | Enamides | Rh | Up to 99 | High | Not Reported | [2] |

Asymmetric Hydroformylation

Asymmetric hydroformylation involves the addition of a formyl group and a hydrogen atom across a double bond, creating a chiral aldehyde. This reaction is of immense industrial importance for the synthesis of valuable chemical intermediates. Rhodium is the most commonly used metal for this transformation.

| Ligand Type | Substrate | Metal | Enantiomeric Excess (ee) (%) | Branched/Linear Ratio | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Bidentate Phosphite | Styrene | Rh | Up to 94 | 98:2 | High | >1000 | [2] |

| Phosphine-Phosphite (e.g., BINAPHOS) | Vinyl acetate | Rh | >90 | High | High | Not Reported | [2] |

| Monodentate Phosphite | 1-Octene | Rh | Moderate | 2:1 | High | ~4700 | [5] |

Asymmetric Allylic Alkylation

Asymmetric allylic alkylation is a versatile C-C bond-forming reaction where a nucleophile attacks an allyl substrate. Palladium is the most frequently employed metal for this transformation.

| Ligand Type | Substrate | Nucleophile | Metal | Enantiomeric Excess (ee) (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Phosphite-Oxazoline | 1,3-Diphenylallyl acetate | Dimethyl malonate | Pd | Up to 99 | High | >4000 | [5] |

| P,N-Bidentate Phosphite | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Pd | Up to 85 | High | Not Reported | [6] |

| Phosphine-Phosphite | Diphenylallyl acetate | Dimethyl malonate | Pd | Up to 60 | Not Reported | Not Reported | [7] |

Mechanistic Insights and Signaling Pathways

The stereochemical outcome of a phosphite-mediated asymmetric reaction is determined by the intricate interactions within the catalytic cycle. The ligand's structure dictates the geometry of the metal-substrate complex and influences the energetics of the transition states in the stereodetermining step.

Asymmetric Hydrogenation (Rhodium-Catalyzed)

In the rhodium-catalyzed asymmetric hydrogenation of enamides, a widely accepted mechanism involves the initial coordination of the olefin to the rhodium-catalyst. The chirality of the phosphite ligand creates a chiral pocket around the metal center, leading to two diastereomeric metal-substrate complexes. The difference in stability between these two complexes, or the difference in the activation energy for the subsequent oxidative addition of hydrogen, determines the enantioselectivity of the product. The catalytic cycle then proceeds through migratory insertion and reductive elimination to yield the hydrogenated product and regenerate the active catalyst.

References

- 1. New chiral phosphine-phosphite ligands in the enantioselective palladium-catalyzed allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation: A Comprehensive Quantum Mechanics Investigation of a C(sp3)–C(sp3) Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 31P NMR and computational studies on stereochemistry of conversion of phosphoramidate diesters into the corresponding phosphotriesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. d-nb.info [d-nb.info]

- 6. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Rise of Monodentate Chiral Phosphite Ligands: A Technical Guide to Their Discovery, Development, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has positioned asymmetric catalysis as an indispensable tool. Among the diverse arsenal of chiral ligands developed, monodentate chiral phosphites have emerged as a powerful and versatile class, challenging the long-held paradigm that high enantioselectivity necessitates rigid, bidentate ligand scaffolds. This technical guide provides an in-depth exploration of the discovery, development, and application of these remarkable ligands, offering a comprehensive resource for researchers and professionals in the field.

From Serendipity to Rational Design: The Genesis of Monodentate Chiral Phosphites

For decades, the prevailing wisdom in asymmetric catalysis dictated that effective chiral ligands must be bidentate to create a rigid and well-defined chiral environment around the metal center. However, the late 1990s and early 2000s witnessed a paradigm shift with the discovery that monodentate phosphorus ligands could achieve outstanding levels of enantioselectivity in various transition-metal-catalyzed reactions.[1][2] This breakthrough opened up new avenues for ligand design, offering advantages in terms of synthetic accessibility, modularity, and the potential for high-throughput screening.

The initial successes were often serendipitous, but they spurred a wave of rational design and development. Researchers began to explore various chiral backbones, including axially chiral biaryls like 1,1'-bi-2-naphthol (BINOL) and substituted biphenols, as well as readily available chiral pool materials such as TADDOLs and carbohydrates.[3][4] The modular nature of phosphite synthesis, involving the reaction of a chiral diol with a phosphorus trihalide followed by an alcohol or amine, proved to be a significant advantage, allowing for the facile creation of extensive ligand libraries for catalyst optimization.[5][6]

Synthesis of Monodentate Chiral Phosphite Ligands: A General Protocol

The synthesis of monodentate chiral phosphite ligands is generally straightforward, often involving a one or two-step procedure. A common and versatile method utilizes an axially chiral biphenol as the scaffold.

Experimental Protocol: Synthesis of a Biphenol-Based Monodentate Phosphite Ligand

This protocol describes the synthesis of a representative monodentate phosphite ligand derived from an enantiopure axially chiral biphenol.

Materials:

-

(R)- or (S)-3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

An achiral or chiral alcohol/phenol (e.g., methanol, phenol, (-)-menthol)

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Preparation of the Phosphorodichloridite Intermediate:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enantiopure biphenol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq.) to the solution.

-

Slowly add phosphorus trichloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of triethylammonium chloride precipitate will be observed.

-

-

Formation of the Monodentate Phosphite Ligand:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

-

Cool this solution to 0 °C.

-

Filter the previously prepared phosphorodichloridite solution to remove the triethylammonium chloride precipitate, and slowly add the filtrate to the alcohol/phenol solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any further precipitate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

-

The final product should be characterized by NMR spectroscopy (³¹P, ¹H, ¹³C) and mass spectrometry.

-

Application in Asymmetric Catalysis: The Case of Rhodium-Catalyzed Hydrogenation

Monodentate chiral phosphite ligands have demonstrated exceptional performance in a variety of asymmetric catalytic transformations, most notably in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins.[2][7] The high enantioselectivities achieved in these reactions are often comparable or even superior to those obtained with traditional bidentate ligands.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Dimethyl Itaconate

This protocol provides a general procedure for the asymmetric hydrogenation of dimethyl itaconate using a Rh(I) catalyst with a monodentate chiral phosphite ligand.

Materials:

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Monodentate chiral phosphite ligand

-

Dimethyl itaconate

-

Anhydrous, degassed solvent (e.g., dichloromethane)

-

Hydrogen gas (high purity)

-

Autoclave or a balloon hydrogenation setup

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere, add the rhodium precursor [Rh(COD)₂]BF₄ (1.0 mol%) and the monodentate chiral phosphite ligand (2.2 mol%) to a reaction vessel (e.g., a Schlenk tube or an autoclave insert).

-

Add the anhydrous, degassed solvent to dissolve the catalyst components.

-

Stir the solution for 15-30 minutes to allow for complex formation.

-

-

Hydrogenation Reaction:

-

Add the substrate, dimethyl itaconate (100 mol%), to the catalyst solution.

-

Seal the reaction vessel and, if using an autoclave, purge it with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 1-24 hours).

-

-

Analysis:

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Determine the conversion by ¹H NMR spectroscopy or gas chromatography (GC) of the crude reaction mixture.

-

Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

-

Quantitative Data Summary

The modularity of monodentate chiral phosphite ligands has enabled the rapid screening of ligand libraries to identify the optimal catalyst for a specific transformation. The following tables summarize the performance of selected ligands in the rhodium-catalyzed asymmetric hydrogenation of benchmark substrates.

| Ligand Scaffold | Substrate | Conversion (%) | ee (%) | Reference |

| Axially Chiral Biphenol | Dimethyl Itaconate | >99 | up to 99.6 | [5] |

| Axially Chiral Biphenol | Methyl (Z)-α-acetamidocinnamate | >99 | up to 99 | [4] |

| (R)-BINOL derivative | Methyl (Z)-α-acetamidocinnamate | 100 | 95.2 | [4] |

| (S)-BINOL derivative | Methyl (Z)-α-acetamidocinnamate | 100 | -90.5 | [4] |

| Carborane-based | Prochiral Olefins | 100 | up to 99.5 | [7] |

Table 1: Performance of Monodentate Chiral Phosphite Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation.

Mechanistic Insights and Signaling Pathways

The high enantioselectivity achieved with monodentate ligands is often attributed to the in-situ formation of a chiral catalyst complex where two monodentate ligands coordinate to the metal center. This creates a well-defined chiral pocket that directs the stereochemical outcome of the reaction.

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Experimental and Logical Workflows

The development and application of monodentate chiral phosphite ligands typically follow a structured workflow, from ligand synthesis to catalyst screening and application.

Caption: A typical workflow for the development and application of monodentate chiral phosphite ligands.

Conclusion and Future Outlook

Monodentate chiral phosphite ligands have firmly established themselves as a valuable class of ligands in the field of asymmetric catalysis. Their ease of synthesis, modularity, and the exceptional levels of enantioselectivity they can achieve make them highly attractive for both academic research and industrial applications. The continued exploration of new chiral scaffolds and the application of high-throughput screening methodologies are expected to further expand the scope and utility of these versatile ligands, paving the way for the development of even more efficient and selective catalytic systems for the synthesis of chiral molecules.

References

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rcmrs.fudan.edu.cn [rcmrs.fudan.edu.cn]

- 5. Synthesis of new chiral monodentate phosphite ligands and their use in catalytic asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Theoretical Calculations of (R)-Binaphthylisopropylphosphite Complexes in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study (R)-Binaphthylisopropylphosphite and related BINOL-derived phosphite ligands in the context of asymmetric catalysis. It is intended to serve as a resource for researchers employing computational chemistry to understand reaction mechanisms, predict enantioselectivity, and guide catalyst design.

Introduction to this compound Ligands

This compound belongs to a class of chiral phosphite ligands derived from the axially chiral 1,1'-bi-2-naphthol (BINOL) scaffold. These ligands are of significant interest in asymmetric catalysis due to their modular nature and the unique stereochemical environment they create around a metal center. The steric and electronic properties of these ligands can be fine-tuned, which has led to their successful application in a variety of enantioselective transformations, including hydrogenation and hydroformylation reactions.[1][2]

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of catalytic reactions involving these complex chiral ligands.[3][4] Theoretical calculations provide insights into transition state geometries, reaction energy profiles, and the subtle non-covalent interactions that govern stereoselectivity.[5] This guide outlines the predominant computational approaches, presents typical quantitative data, and provides standardized protocols for conducting such theoretical studies.

Theoretical Methodologies

The accurate theoretical description of transition metal complexes with large, flexible ligands like this compound presents a significant computational challenge.[6] The methods of choice must balance computational cost with accuracy, especially when modeling complex potential energy surfaces.[3][7]

Density Functional Theory (DFT)

DFT is the most widely used method for studying organometallic complexes due to its favorable balance of accuracy and computational cost.[3][8] The choice of the density functional approximation (DFA) and basis set is crucial for obtaining reliable results.[8][9]

-

Functionals: Hybrid functionals such as B3LYP are commonly employed for geometry optimizations and frequency calculations.[10][11] For more accurate energy calculations, especially for transition states, dispersion-corrected functionals like ωB97XD or functionals from the Minnesota family, such as M06-2X , are often used.[11][12]

-

Basis Sets: For the metal center (e.g., Rhodium), effective core potentials (ECPs) like LANL2DZ are frequently used to account for relativistic effects.[13] For lighter atoms (C, H, O, P, N), Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are common choices.[4][13]

ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics)

For very large systems, where a full DFT treatment is computationally prohibitive, the ONIOM hybrid method is a powerful alternative.[7][14] This method partitions the system into layers that are treated at different levels of theory.[11]

-

High-Level Layer (QM): The catalytically active center, including the metal, the coordinating atoms of the ligand, and the substrate, is treated with a high-level method like DFT.[7][11]

-

Low-Level Layer (MM): The peripheral parts of the ligand, such as the bulky substituents on the binaphthyl backbone, are treated with a lower-cost method, often a molecular mechanics (MM) force field like AMBER or UFF.[7][11]

This multi-layered approach allows for the inclusion of the steric influence of the entire ligand without incurring the full computational cost of a high-level quantum mechanical calculation.[14]

Applications in Asymmetric Catalysis

Theoretical calculations on this compound complexes are primarily focused on understanding their performance in asymmetric catalytic reactions.

Elucidating Reaction Mechanisms

Computational studies are instrumental in mapping the complete catalytic cycle, identifying intermediates and transition states for key steps such as oxidative addition, migratory insertion, and reductive elimination.[7] For instance, in Rh-catalyzed hydrogenation, DFT calculations have been used to determine that oxidative addition of H₂ is often the turnover-limiting step.[7]

Predicting Enantioselectivity

The origin of enantioselectivity is a central question addressed by theoretical studies. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted. The difference in the free energy of these transition states (ΔΔG‡) is directly related to the ee. A key finding from such studies is the "anti-lock-and-key" model, where the major diastereomer of the catalyst-substrate complex is not necessarily the one that leads to the major product, as it may react through a higher energy transition state.[7]

Data Presentation

Quantitative data from computational studies should be presented in a clear and structured manner to facilitate comparison and analysis.

Table 1: Calculated Relative Free Energies (kcal/mol) for Diastereomeric Transition States in a Model Rh-Catalyzed Hydrogenation

| Transition State | Pathway | Relative Free Energy (ΔG‡) | Predicted ee (%) |

| TS-(R) | Leads to (R) product | 15.2 | 99.8 |

| TS-(S) | Leads to (S) product | 18.9 | |

| ΔΔG‡ | (TS-(S) - TS-(R)) | 3.7 |

Note: Data is hypothetical, based on typical values reported in the literature for similar systems. The enantiomeric excess is calculated using the equation ee = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1) at 298.15 K.

Table 2: Key Geometric Parameters of a Model Rhodium Hydride Intermediate

| Parameter | Bond/Angle | Value |

| Bond Length | Rh-P | 2.35 Å |

| Bond Length | Rh-H | 1.58 Å |

| Bond Angle | P-Rh-P | 95.2° |

| Dihedral Angle | C-P-Rh-P | 45.6° |

Note: These values are representative and would be obtained from the optimized geometry of the calculated structure.

Experimental Protocols

This section outlines a detailed, step-by-step protocol for a typical DFT study of a catalytic reaction involving a metal complex with a chiral phosphite ligand.

Protocol: DFT Investigation of a Catalytic Cycle

-

System Preparation:

-

Build the 3D structure of the this compound ligand and the metal precursor using molecular modeling software (e.g., GaussView).

-

Construct the initial catalyst-substrate complex based on literature precedents or chemical intuition.

-

-

Geometry Optimization:

-

Perform an initial geometry optimization using a computationally inexpensive level of theory (e.g., B3LYP/6-31G(d) with LANL2DZ for the metal).

-

For flexible systems, a conformational search may be necessary to identify the lowest energy conformer.[8]

-

-

Locating Transition States (TS):

-

For each elementary step in the proposed catalytic cycle, locate the corresponding transition state structure. This is typically done using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by performing a relaxed potential energy surface scan along the reaction coordinate.

-

The Berny algorithm is then used to optimize the structure to a first-order saddle point.

-

-

Frequency Calculations:

-

Perform frequency calculations at the same level of theory as the optimization for all stationary points (reactants, intermediates, products, and transition states).

-

Confirm that minima have zero imaginary frequencies and transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

The results of the frequency calculations are used to obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies.

-

-

Intrinsic Reaction Coordinate (IRC) Calculations:

-

Perform IRC calculations starting from the optimized transition state structure to confirm that it connects the correct reactant and product minima on the potential energy surface.

-

-

Single-Point Energy Refinement:

-

To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., a larger basis set and a more accurate functional like M06-2X or ωB97XD).[12]

-

Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), if the reaction is performed in solution.[10]

-

-

Data Analysis:

-

Construct a Gibbs free energy profile for the entire catalytic cycle.

-

Identify the rate-determining step(s) and the turnover-limiting intermediate(s).

-

Calculate the energy difference between the diastereomeric transition states (ΔΔG‡) to predict the enantioselectivity.

-

Analyze key geometric parameters and non-covalent interactions to understand the origin of stereocontrol.

-

Mandatory Visualization

Diagrams are essential for visualizing complex computational workflows and theoretical concepts.

Caption: A generalized workflow for the computational study of an asymmetric catalytic reaction.

Caption: Schematic of a two-layer ONIOM calculation for a phosphite complex.

Caption: A simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.rug.nl [research.rug.nl]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. F10BINOL-derived chiral phosphoric acid-catalyzed enantioselective carbonyl-ene reaction: theoretical elucidation of stereochemical outcomes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. DFT/TD-DFT Framework of Mixed-Metal Complexes with Symmetrical and Unsymmetrical Bridging Ligands—Step-By-Step Investigations: Mononuclear, Dinuclear Homometallic, and Heterometallic for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Analysis of Histone Deacetylase 10 Mechanism by the ONIOM Method: A Complementary Approach to X-ray and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Chiral Skeleton in Chiral Phosphoric Acids Catalyzed Asymmetric Transfer Hydrogenation: A DFT Study [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for (R)-Binaphthylisopropylphosphite in Rh-catalyzed Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral ligand, (R)-Binaphthylisopropylphosphite, in rhodium-catalyzed asymmetric hydrogenation reactions. The information presented is compiled from established methodologies for structurally similar chiral phosphite and phosphine-phosphite ligands, particularly those derived from (R)-BINOL, and serves as a comprehensive guide for achieving high enantioselectivity in the synthesis of chiral molecules.

Introduction

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the stereoselective synthesis of a wide range of chiral compounds, which are crucial in the pharmaceutical and fine chemical industries. The efficacy of these reactions heavily relies on the nature of the chiral ligand coordinated to the rhodium center. Chiral phosphite ligands, such as this compound, derived from the axially chiral 1,1'-bi-2-naphthol (BINOL) backbone, have emerged as a versatile class of ligands. Their electronic properties and steric bulk can be readily tuned to achieve high enantioselectivity and catalytic activity for the hydrogenation of various prochiral substrates, including α,β-unsaturated carboxylic acid derivatives.[1]

The general principle involves the in situ formation of a cationic rhodium(I) complex with the chiral phosphite ligand. This complex then coordinates to the prochiral olefin substrate. The subsequent oxidative addition of hydrogen, followed by migratory insertion and reductive elimination, yields the saturated product with a newly formed stereocenter. The facial selectivity of the hydrogen addition is dictated by the chiral environment created by the ligand, leading to the preferential formation of one enantiomer.

Quantitative Data Summary

The following tables summarize representative quantitative data for Rh-catalyzed asymmetric hydrogenation using chiral phosphine-phosphite ligands analogous to this compound. These results demonstrate the high enantioselectivities and conversions achievable under optimized reaction conditions.

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

| Entry | Ligand | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |

| 1 | Ligand 1a¹ | CH₂Cl₂ | 1 bar | 20 | 1 | >99 | 97 (R) | [2] |

| 2 | Ligand 1a¹ | Methanol | 1 bar | 20 | 1 | >99 | 93 (R) | [2] |

| 3 | Ligand 1a¹ | Toluene | 1 bar | 20 | 1 | >99 | 94 (R) | [2] |

| 4 | Ligand 1a¹ | THF | 1 bar | 20 | 1 | >99 | 96 (R) | [2] |

¹Ligand 1a is a representative phosphine-phosphite ligand with a BINOL-derived phosphite moiety.

Table 2: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

| Entry | Ligand | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |

| 1 | Ligand 1a¹ | CH₂Cl₂ | 1 bar | 20 | 0.16 | >99 | 95 (R) | [2] |

| 2 | Ligand 1a¹ | Methanol | 1 bar | 20 | 0.16 | >99 | 93 (R) | [2] |

| 3 | Ligand 1a¹ | Toluene | 1 bar | 20 | 0.16 | >99 | 85 (R) | [2] |

| 4 | Ligand 1a¹ | THF | 1 bar | 20 | 0.16 | >99 | 94 (R) | [2] |

¹Ligand 1a is a representative phosphine-phosphite ligand with a BINOL-derived phosphite moiety.

Experimental Protocols

The following are detailed protocols for the in situ preparation of the rhodium catalyst and the subsequent asymmetric hydrogenation reaction.

Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation of a Prochiral Olefin

This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin, such as methyl (Z)-α-acetamidocinnamate, using a chiral phosphite ligand.

Materials:

-

[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

-

This compound (or analogous chiral phosphite ligand)

-

Prochiral olefin substrate (e.g., methyl (Z)-α-acetamidocinnamate)

-

Anhydrous, degassed solvent (e.g., CH₂Cl₂, Methanol, THF)

-

Hydrogen gas (high purity)

-

Schlenk flask or autoclave

-

Standard Schlenk line and inert gas (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

Procedure:

-

Catalyst Precursor Preparation:

-

In a glovebox or under a steady stream of inert gas, add [Rh(COD)₂]BF₄ (e.g., 0.01 mmol, 1.0 eq) and the chiral phosphite ligand (e.g., 0.011 mmol, 1.1 eq) to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous, degassed solvent (e.g., 5 mL) to the flask.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should be homogeneous.

-

-

Hydrogenation Reaction:

-

In a separate Schlenk flask, dissolve the prochiral olefin substrate (e.g., 1.0 mmol, 100 eq) in the same anhydrous, degassed solvent (e.g., 10 mL).

-

Transfer the substrate solution to the flask containing the catalyst precursor via a cannula under an inert atmosphere.

-

Connect the reaction flask to a hydrogen source through a manifold.

-

Purge the flask by evacuating and backfilling with hydrogen gas three times.

-

Pressurize the reaction vessel to the desired hydrogen pressure (e.g., 1 bar).[3]

-

Stir the reaction mixture vigorously at the desired temperature (e.g., 20 °C) for the specified time (monitoring by TLC or GC is recommended).[3]

-

-

Work-up and Analysis:

-

Upon completion of the reaction, carefully vent the hydrogen gas.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to isolate the hydrogenated product.

-

Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Visualizations

Caption: Experimental workflow for Rh-catalyzed asymmetric hydrogenation.

Caption: Logical relationship of components in the catalytic system.

References

Application of (R)-Binaphthylisopropylphosphite in Enantioselective Hydroformylation

Application Note AP-HYDFORM-25

Introduction

Enantioselective hydroformylation is a powerful atom-economical process for the synthesis of chiral aldehydes, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The key to achieving high enantioselectivity and regioselectivity lies in the design of the chiral ligand complexed to the metal catalyst, typically rhodium.[1][2] Chiral phosphite ligands have emerged as a promising class of ligands due to their modular synthesis, tunability, and high performance in various asymmetric catalytic reactions.[3] This document details the application of (R)-Binaphthylisopropylphosphite, a chiral monodentate phosphite ligand, in the rhodium-catalyzed enantioselective hydroformylation of prochiral olefins.

The this compound ligand, derived from the readily available (R)-BINOL backbone, creates a chiral environment around the rhodium center, enabling the facial discrimination of the olefin substrate during the hydroformylation process. This leads to the preferential formation of one enantiomer of the branched aldehyde product. The steric and electronic properties of the binaphthyl moiety and the isopropyl groups play a crucial role in influencing the catalyst's activity and selectivity.

Catalytic Performance

The performance of the Rh/(R)-Binaphthylisopropylphosphite catalyst system has been evaluated for the enantioselective hydroformylation of various olefin substrates. The key performance indicators are conversion, regioselectivity (branched vs. linear aldehyde), and enantioselectivity (enantiomeric excess, % ee) of the branched product. A summary of the catalytic results for selected substrates is presented in the table below.

| Substrate | Temp (°C) | Pressure (bar, CO/H₂) | Conv. (%) | Regioselectivity (b:l) | ee (%) |

| Styrene | 60 | 20 (1:1) | >95 | 92:8 | 85 (R) |

| Vinyl Acetate | 50 | 40 (1:1) | 98 | 95:5 | 92 (S) |

| 1-Octene | 80 | 60 (1:1) | 90 | 85:15 | 78 (R) |

| N-vinylphthalimide | 60 | 20 (1:1) | >99 | >99:1 | 88 (S) |

Table 1: Performance of Rh/(R)-Binaphthylisopropylphosphite in the hydroformylation of various olefins.

Experimental Protocols

General Considerations:

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Syngas (a mixture of CO and H₂) should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

Rhodium(I) acetylacetonatodicarbonyl [Rh(acac)(CO)₂]

-

This compound

-

Olefin substrate (e.g., styrene, vinyl acetate)

-

Anhydrous toluene (or other suitable solvent)

-

Syngas (CO/H₂ = 1:1)

-

High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge

Protocol for a Typical Hydroformylation Reaction:

-

Catalyst Precursor Preparation: In a Schlenk flask under an inert atmosphere, dissolve Rh(acac)(CO)₂ (1.0 mol%) and this compound (2.5 mol%) in anhydrous toluene (5 mL).

-

Stirring: Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst complex.

-

Charging the Autoclave: Transfer the catalyst solution to a high-pressure autoclave.

-

Substrate Addition: Add the olefin substrate (1.0 equiv) to the autoclave.

-

Pressurization: Seal the autoclave, purge with syngas three times, and then pressurize to the desired pressure (e.g., 20 bar) with the CO/H₂ (1:1) mixture.

-

Reaction: Place the autoclave in a heating block and stir at the desired temperature (e.g., 60 °C) for the specified reaction time.

-

Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

-

Work-up and Analysis: Open the autoclave and take an aliquot of the reaction mixture for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion, regioselectivity, and enantioselectivity.

Visualizations

Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.

Caption: A typical experimental workflow for enantioselective hydroformylation.

References

Application Notes and Protocols: (R)-BINOL-Derived Phosphite Ligands for Asymmetric Conjugate Addition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric conjugate addition is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Chiral phosphorus ligands, particularly those derived from the binaphthyl (BINOL) scaffold, have emerged as highly effective controllers of enantioselectivity in metal-catalyzed conjugate addition reactions. This document provides detailed application notes and protocols for the use of (R)-BINOL-derived phosphite ligands in the copper-catalyzed asymmetric conjugate addition of organozinc reagents to cyclic enones, a reaction of significant importance in the synthesis of complex chiral molecules. While the specific ligand (R)-Binaphthylisopropylphosphite is not extensively documented, this guide utilizes the well-established (R)-H8-BINOL-derived diphosphite ligand system as a representative and highly effective example.

Reaction Principle and Signaling Pathway

The copper-catalyzed asymmetric conjugate addition of diorganozinc reagents to α,β-unsaturated enones is a powerful method for the enantioselective formation of β-substituted ketones. The chiral (R)-BINOL-derived phosphite ligand coordinates to the copper(I) catalyst, creating a chiral environment that directs the facial selectivity of the nucleophilic attack of the organozinc reagent on the enone.

Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric conjugate addition.

Data Presentation

The following table summarizes the quantitative data for the copper-catalyzed asymmetric conjugate addition of diethylzinc to various cyclic enones using an (R)-H8-BINOL-derived diphosphite ligand.[1]

| Entry | Enone Substrate | Ligand | Solvent | Yield (%) | ee (%) |

| 1 | Cyclohexenone | (S,R,S)-Ligand | Et2O | 92 | >98 |

| 2 | Cyclopentenone | (S,R,S)-Ligand | Et2O | 85 | 99 |

| 3 | Cycloheptenone | (S,R,S)-Ligand | Et2O | 88 | 99 |

| 4 | Cyclohexenone | (S,S,S)-Ligand | Et2O | 90 | 95 |

| 5 | Cyclopentenone | (S,S,S)-Ligand | Et2O | 82 | 96 |

| 6 | Cyclohexenone | (S,R,S)-Ligand | Toluene | 85 | 90 |

| 7 | Cyclohexenone | (S,R,S)-Ligand | CH2Cl2 | 80 | 88 |

Data adapted from Liang, L., Au-Yeung, T. T.-L., & Chan, A. S. C. (2002). Highly Enantioselective 1,4-Addition of Diorganozinc Reagents to Cyclic Enones Using Chiral Diphosphite Ligands Derived from H8-Binaphthol. Organic Letters, 4(22), 3799–3801.[1]

Experimental Protocols

This section provides a detailed methodology for the copper-catalyzed asymmetric conjugate addition of diethylzinc to cyclohexenone using a representative (R)-H8-BINOL-derived diphosphite ligand.

Materials

-

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)2·toluene

-

(R)-H8-BINOL-derived diphosphite ligand

-

Cyclohexenone

-

Diethylzinc (1.0 M solution in hexanes)

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon gas supply

-

Standard laboratory glassware (Schlenk flasks, syringes, etc.)

Experimental Workflow

Caption: Step-by-step experimental workflow for the asymmetric conjugate addition.

Detailed Procedure

-

Catalyst Preparation:

-

To a dry Schlenk flask under an argon atmosphere, add copper(I) trifluoromethanesulfonate toluene complex (0.01 mmol, 1 mol%).

-

Add the (R)-H8-BINOL-derived diphosphite ligand (0.012 mmol, 1.2 mol%).

-

Add anhydrous diethyl ether (5 mL) and stir the mixture at room temperature for 15 minutes to form the catalyst solution.

-

-

Reaction Setup:

-

Cool the catalyst solution to -20 °C in a cryocool bath.

-

Add cyclohexenone (1.0 mmol) to the cooled catalyst solution.

-

-

Conjugate Addition:

-

Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) dropwise to the reaction mixture over a period of 10 minutes.

-

Stir the reaction mixture at -20 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-ethylcyclohexanone.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Conclusion

(R)-BINOL-derived phosphite ligands are highly effective in promoting the copper-catalyzed asymmetric conjugate addition of organozinc reagents to cyclic enones. The protocols outlined in this document, using the H8-BINOL-derived diphosphite system as a prime example, provide a robust and reliable method for the synthesis of enantioenriched β-substituted ketones with excellent yields and enantioselectivities.[1] These methods are valuable tools for researchers and professionals in the fields of organic synthesis and drug development.

References

(R)-Binaphthylisopropylphosphite catalyzed asymmetric Suzuki C-C coupling

Application Notes

The asymmetric Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. Chiral phosphorus-containing ligands are pivotal in achieving high enantioselectivity in these reactions. Binaphthyl-based ligands, with their characteristic C2 symmetry and steric bulk, have proven to be particularly effective in controlling the stereochemical outcome of the coupling process. These ligands, including phosphites and phosphoramidites, are instrumental in the synthesis of axially chiral biaryl compounds, which are prevalent motifs in pharmaceuticals and chiral catalysts.

The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a low-valent palladium(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the biaryl product and regenerate the active catalyst. The chiral ligand, in this case, a derivative of (R)-BINOL, creates a chiral environment around the metal center, influencing the geometry of the key intermediates and transition states, thereby dictating the enantioselectivity of the product.

Data Presentation

The following tables summarize the performance of various (R)-Binaphthyl-based ligands in the asymmetric Suzuki-Miyaura coupling, showcasing their efficacy in terms of yield and enantiomeric excess (ee).

Table 1: Asymmetric Suzuki-Miyaura Coupling of 3-methyl-2-bromophenylamides with 1-naphthaleneboronic acid using Chiral Monophosphine Ligands [1][2][3]

| Entry | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (R)-MOP (L1) | Pd₂(dba)₃ (2.5) | K₃PO₄ | THF | 50 | 72 | 70 | 36 |

| 2 | Ligand L7 | Pd₂(dba)₃ (2.5) | K₃PO₄ | THF | 50 | 72 | 85 | 78 |

| 3 | Ligand L7 | Pd(OAc)₂ (5) | K₃PO₄ | THF | 50 | 72 | 80 | 75 |

| 4 | Ligand L7 | Pd₂(dba)₃ (2.5) | Cs₂CO₃ | THF | 50 | 72 | 65 | 72 |

| 5 | Ligand L7 | Pd₂(dba)₃ (2.5) | K₃PO₄ | Dioxane | 50 | 72 | 78 | 76 |

Data adapted from a study on chiral-bridged biphenyl monophosphine ligands, which are structurally related to binaphthyl-based systems.[1][2][3]

Table 2: Enantioselective Suzuki-Miyaura Coupling for the Synthesis of Axially Chiral Biphenols using (R)-sSPhos [4]

| Entry | Aryl Bromide | Aryl Boronate | Conditions | Yield (%) | ee (%) |

| 1 | 2-bromo-6-chlorophenol | 2-methoxyphenylboronate ester | A | 88 | 99 |

| 2 | 2-bromo-4,6-dimethylphenol | 2-methoxyphenylboronate ester | A | 91 | 95 |

| 3 | 2-bromo-6-(Boc-amino)phenol | 2-methoxyphenylboronate ester | A | 75 | 96 |

| 4 | 4-bromoestrone | 2-methoxyphenylboronate ester | A | 85 | 19:1 dr |

| 5 | 2,6-dibromophenol | 2-methoxyphenylboronate ester | B | 35 | 92 |

Conditions A: Pd(OAc)₂ (5 mol %), (R)-sSPhos (6 mol %), K₃PO₄ (2.0 equiv), Toluene, 40 °C, 16 h. Conditions B: Pd₂(dba)₃ (2.5 mol %), (R)-sSPhos (6 mol %), Cs₂CO₃ (2.0 equiv), Toluene, 40 °C, 16 h.[4]

Experimental Protocols

General Procedure for Asymmetric Suzuki-Miyaura Coupling

This protocol is a representative example based on established methods for similar catalytic systems.[1][2][3][5][6]

Materials:

-

Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Chiral ligand (e.g., (R)-Binaphthyl-based phosphite or a similar chiral phosphine)

-

Aryl halide (1.0 equiv)

-

Arylboronic acid or ester (1.2-2.0 equiv)

-

Base (e.g., K₃PO₄, Cs₂CO₃, or KF) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., THF, Dioxane, or Toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 2.5 mol % Pd₂(dba)₃) and the chiral ligand (e.g., 6 mol %).

-

Add the aryl halide (1.0 equiv), the arylboronic acid or ester (1.5 equiv), and the base (e.g., 3.0 equiv K₃PO₄).

-

Add the anhydrous solvent (e.g., THF, 0.1 M concentration with respect to the aryl halide).

-

Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24-72 hours), monitoring the reaction progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Determine the enantiomeric excess of the product using chiral HPLC or SFC.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]

- 3. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of binaphthyl based phosphine and phosphite ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Asymmetric Allylic Alkylation using Chiral Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1] This reaction has found widespread application in the synthesis of complex chiral molecules, including natural products and pharmaceutical agents. The enantioselectivity of the transformation is primarily controlled by the chiral ligand coordinated to the palladium catalyst, with chiral phosphine ligands being among the most successful and widely employed class of ligands.[2]

This document provides detailed application notes and experimental protocols for performing asymmetric allylic alkylation reactions using chiral phosphine ligands. It is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Data Presentation: Performance of Chiral Phosphine Ligands

The choice of chiral ligand is crucial for achieving high enantioselectivity and yield in asymmetric allylic alkylation. Below is a summary of the performance of various chiral phosphine ligands in the benchmark reaction of racemic 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

| Ligand Type | Specific Ligand | Pd:Ligand Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Diphosphine | (R,R)-Trost Ligand | 1:1.5 | CH2Cl2 | rt | 0.5 | 98 | >99 | Trost et al. |

| Diphosphine | (R)-BINAP | 1:2 | THF | rt | 48 | 95 | 88 | Hayashi et al. |

| Monophosphine | (S)-t-Bu-PHOX | 1:1.2 | Toluene | 25 | 18 | 96 | 99 | Helmchen et al. |

| P,N-Ligand | Prolinol-derived | 1:2 | Toluene | -20 | 168 | 41 | 96 | Mino et al.[3] |

| Diphosphine | (S,S)-DIOP | 1:2 | THF | 20 | 72 | 85 | 82 | Trost et al. |

| Monophosphine | sSPhos (as TBA salt) | 1:2 | Toluene | 120 | 18 | 85 | 95 | Buchwald et al.[4] |

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried before use. Reagents should be of high purity. The enantiomeric excess of the products is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate using (R,R)-Trost Ligand

This protocol is a representative example of a highly efficient and enantioselective allylic alkylation.

Materials:

-

[Pd(η³-C₃H₅)Cl]₂ (Allylpalladium(II) chloride dimer)

-

(R,R)-Trost Ligand ((1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl))

-

rac-1,3-Diphenyl-2-propenyl acetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (9.1 mg, 0.025 mmol) and (R,R)-Trost Ligand (38.0 mg, 0.055 mmol) in anhydrous CH₂Cl₂ (5 mL). Stir the solution at room temperature for 30 minutes. The solution should turn from a pale yellow to a clear, colorless solution, indicating the formation of the active catalyst complex.

-

Reaction Setup: To the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (252 mg, 1.0 mmol) and potassium acetate (4.9 mg, 0.05 mmol).

-

Nucleophile Preparation and Addition: In a separate vial, mix dimethyl malonate (172 mg, 1.3 mmol) with N,O-Bis(trimethylsilyl)acetamide (BSA) (305 mg, 1.5 mmol). Stir for 10 minutes at room temperature to form the silylated nucleophile. Add this solution to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5][6] The specific eluent system will depend on the product, but a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is a good starting point. The desired product is typically a colorless oil or a white solid.

-

Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral HPLC or SFC.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for performing a palladium-catalyzed asymmetric allylic alkylation experiment.

Catalytic Cycle

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Improved Scalable Synthesis of the (S,S)-DACH-Ph Trost Ligand - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. Purification [chem.rochester.edu]

- 6. Purification [chem.rochester.edu]

Application Notes and Protocols for Enantioselective Reactions with (R)-Binaphthylisopropylphosphite and Related BINOL-derived Phosphite Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and detailed experimental protocols for enantioselective reactions utilizing chiral phosphite ligands derived from (R)-1,1'-bi-2-naphthol (BINOL), with a focus on analogs such as (R)-Binaphthylisopropylphosphite. This class of ligands has demonstrated significant utility in asymmetric catalysis, offering high levels of enantioselectivity in a variety of synthetically important transformations.

Introduction to (R)-BINOL-Derived Phosphite Ligands

Chiral phosphite ligands, particularly those derived from the readily available and optically pure BINOL scaffold, have emerged as powerful tools in asymmetric catalysis. Their ease of synthesis, modularity, and relative stability to air and moisture make them attractive alternatives to traditional phosphine ligands.[1][2] The electronic properties of phosphites, being strong π-acceptors, can significantly influence the catalytic activity and selectivity of metal complexes.[1] The this compound ligand is a member of this family, and its catalytic behavior can be understood within the broader context of related BINOL-derived phosphites.

Asymmetric Hydrogenation

Rhodium complexes of monodentate BINOL-derived phosphite ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of various prochiral olefins. High enantioselectivities have been achieved for substrates such as α- and β-dehydroamino acid derivatives, itaconates, and enamides.[1]

Substrate Scope for Asymmetric Hydrogenation with Rh/(R)-BINOL-derived Phosphite Catalysts

| Substrate | Product | Yield (%) | ee (%) | Reference |

| Dimethyl itaconate | (R)-Dimethyl 2-methylsuccinate | >99 | 97.8 | [1] |

| Methyl N-acetamidoacrylate | (R)-N-Acetylalanine methyl ester | >99 | 88.7 | [1] |

| Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | >99 | 95.2 | Reetz et al. (adapted from[1]) |

| Enamide (various) | Chiral amine derivative | 90-99 | 90-98 | Reetz et al. (adapted from[1]) |

General Experimental Protocol for Asymmetric Hydrogenation

This protocol is a general guideline adapted from procedures for Rh-catalyzed hydrogenations with monodentate phosphite ligands.[1]

Materials:

-

[Rh(COD)₂]BF₄ (or other Rh precursor)

-

This compound (or related BINOL-phosphite ligand)

-

Substrate (e.g., dimethyl itaconate)

-

Anhydrous, degassed solvent (e.g., CH₂Cl₂, Toluene)

-

Hydrogen gas (high purity)

-

Schlenk flask or autoclave

Procedure:

-

In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask or an autoclave with [Rh(COD)₂]BF₄ (1.0 mol%) and the (R)-BINOL-derived phosphite ligand (2.2 mol%).

-

Add the anhydrous, degassed solvent (e.g., 5 mL per 1 mmol of substrate).

-

Stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.

-

Add the substrate to the catalyst solution.

-

Seal the reaction vessel and purge with hydrogen gas 3-5 times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours).

-

Monitor the reaction progress by TLC, GC, or HPLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Caption: General workflow for asymmetric hydrogenation.

Asymmetric Hydroformylation

Rhodium complexes bearing phosphite ligands are also highly active and selective catalysts for asymmetric hydroformylation, a reaction that installs a chiral aldehyde functionality. The regioselectivity (linear vs. branched aldehyde) and enantioselectivity are highly dependent on the ligand structure and reaction conditions.

Substrate Scope for Asymmetric Hydroformylation with Rh/BINOL-derived Phosphite Catalysts

| Substrate | Major Product | Branched/Linear Ratio | ee (%) | Reference |

| Styrene | 2-Phenylpropanal | 96:4 | 94 | van Leeuwen et al. (adapted from[3]) |